Welcome to the BenchChem Online Store!
molecular formula CH4N2O<br>NH2CONH2<br>CH4N2O B1195089 Urea phosphate CAS No. 4401-74-5

Urea phosphate

Cat. No. B1195089
M. Wt: 60.056 g/mol
InChI Key: XSQUKJJJFZCRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03936501

Procedure details

The process is very simple to carry out; starting with anhydrous ortho-phosphoric acid, which is crystalline at room temperature, a slight heating transforms the crystals into a clear liquid solution. In order to induce the spontaneous reaction with the solid urea, a preheating of the anhydrous ortho-phosphoric acid at 60°-90°C is preferred. After mixing with the solid urea, the reaction system has to be vigorously cooled in view of the exothermic reaction which takes place. The reaction is accomplished after a few seconds and dry crystalline urea phosphate formed in the reaction vessel is ready for use without any further operation. When starting with concentrated ortho-phosphoric acid, which has a concentration of over 90% H3PO4 (wt. per cent), the reaction according to the invention can be carried out in two ways. According to one preferable procedure the two reactants, in which the ortho-phosphoric acid (above 90% by wt. H3PO4) is previously preheated at 60°-90°C, are mixed. The water present in the initial ortho-phosphoric acid is expelled during the prior heating and exothermal reaction with the solid urea. By another procedure the initial concentrated ortho-phosphoric acid (above 90% H3PO4) is first transformed into the anhydrous form and thereafter reacted with the solid urea. The final product in both procedures was the same as in the case of anhydrous ortho-phosphoric acid, and containing only between 0.3% and 0.7% water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[NH2:6][C:7]([NH2:9])=[O:8]>>[P:1]([OH:5])([OH:4])([OH:3])=[O:2].[NH2:6][C:7]([NH2:9])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is crystalline at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
a slight heating
CUSTOM
Type
CUSTOM
Details
at 60°-90°C
TEMPERATURE
Type
TEMPERATURE
Details
to be vigorously cooled in view of the exothermic reaction which
WAIT
Type
WAIT
Details
The reaction is accomplished after a few seconds

Outcomes

Product
Name
Type
product
Smiles
P(=O)(O)(O)O.NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.